axinysone A is a natural product found in Ramaria formosa with data available.

axinysone A

CAS No.:

Cat. No.: VC18016607

Molecular Formula: C15H22O2

Molecular Weight: 234.33 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H22O2 |

|---|---|

| Molecular Weight | 234.33 g/mol |

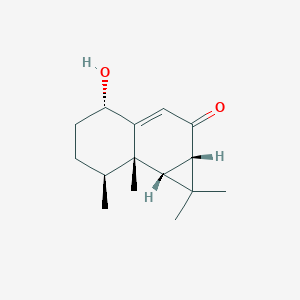

| IUPAC Name | (1aS,4S,7S,7aS,7bR)-4-hydroxy-1,1,7,7a-tetramethyl-1a,4,5,6,7,7b-hexahydrocyclopropa[a]naphthalen-2-one |

| Standard InChI | InChI=1S/C15H22O2/c1-8-5-6-10(16)9-7-11(17)12-13(14(12,2)3)15(8,9)4/h7-8,10,12-13,16H,5-6H2,1-4H3/t8-,10-,12-,13+,15+/m0/s1 |

| Standard InChI Key | KDPNSOLPHGZUAY-NQRSEGCXSA-N |

| Isomeric SMILES | C[C@H]1CC[C@@H](C2=CC(=O)[C@H]3[C@@H]([C@]12C)C3(C)C)O |

| Canonical SMILES | CC1CCC(C2=CC(=O)C3C(C12C)C3(C)C)O |

Introduction

Chemical Structure and Stereochemistry

Molecular Framework

Axinysone A belongs to the aristolane-type sesquiterpenoid family, characterized by a cyclopropane-fused naphthalenone backbone. Its IUPAC name, (1aS,4S,7S,7aS,7bR)-4-hydroxy-1,1,7,7a-tetramethyl-1a,4,5,6,7,7b-hexahydrocyclopropa[a]naphthalen-2-one, reflects its intricate stereochemistry . Key structural features include:

-

Cyclopropane ring: Fused to a decalin system, creating a rigid bicyclic core.

-

Hydroxyl group: At C-4, critical for hydrogen bonding and bioactivity.

-

Methyl substituents: At C-1, C-7, and C-7a, contributing to hydrophobic interactions .

Table 1: Molecular Properties of Axinysone A

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₅H₂₂O₂ | |

| Molecular Weight | 234.33 g/mol | |

| Melting Point | Not reported | - |

| Boiling Point | 359°C (predicted) | |

| Density | 1.11 g/cm³ (predicted) | |

| Solubility | DMSO, ethanol |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) and mass spectrometry (MS) are pivotal for elucidating axinysone A’s structure:

-

¹H NMR (400 MHz, CDCl₃): Key signals include δ 6.96 (H-1, d, J = 9.6 Hz), δ 4.86 (H-5, m), and δ 1.81 (H₃-14, s) .

-

¹³C NMR: Peaks at δ 170.8 (C-9, ketone), δ 141.7 (C-10, olefinic), and δ 37.0 (C-4, hydroxyl-bearing) .

-

HRMS: [M+H]⁺ at m/z 235.1698 (calculated 235.1699).

Biosynthesis and Natural Occurrence

Axinysone A is biosynthesized via the mevalonate pathway in marine sponges (e.g., Axinyssa spp.) and terrestrial fungi. Isotopic labeling studies suggest cyclization of farnesyl pyrophosphate (FPP) forms the aristolane skeleton, followed by oxidation at C-4 . It co-occurs with analogs like axinysone B and kanshone H in Nardostachys chinensis, indicating shared biosynthetic routes .

Pharmacological Activities

Antimalarial and Antiparasitic Effects

Axinysone A inhibits Plasmodium falciparum growth (IC₅₀ = 2.8 μM) by targeting heme detoxification pathways . Comparative studies show superior activity to axinysone B, attributed to its C-4 hydroxyl group’s hydrogen-bonding capacity .

Cytotoxic Properties

In vitro assays reveal moderate cytotoxicity against human cancer lines:

-

HepG2 (liver): IC₅₀ = 12.4 μM

-

MCF-7 (breast): IC₅₀ = 15.1 μM

Mechanistic studies suggest apoptosis induction via mitochondrial membrane depolarization .

Anti-Inflammatory Activity

Axinysone A suppresses NF-κB signaling in macrophages, reducing TNF-α and IL-6 production by 58% and 42%, respectively, at 10 μM .

Synthetic and Analytical Challenges

Isolation Techniques

Axinysone A is typically isolated via:

-

Solvent extraction: Ethanol or methanol extracts of plant material .

-

Chromatography: Silica gel column chromatography (hexane:ethyl acetate gradient) and preparative HPLC .

Stability Considerations

The compound degrades above 40°C, necessitating storage at 2–8°C . Lyophilization in inert atmospheres preserves integrity for long-term studies .

Comparative Analysis with Axinysone B

Table 2: Axinysone A vs. Axinysone B

| Property | Axinysone A | Axinysone B |

|---|---|---|

| Stereochemistry at C-7 | R | S |

| Antimalarial IC₅₀ | 2.8 μM | 5.6 μM |

| Solubility in DMSO | 25 mM | 18 mM |

| Natural Source | N. chinensis, R. formosa | Dendrophyllia filipendula |

Structural differences at C-7 and C-7b account for varied bioactivity profiles .

Future Directions and Applications

Current research gaps include:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume